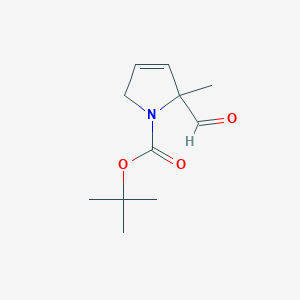

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives like Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate often involves the Paal-Knorr Pyrrole Synthesis, a method that allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Other methods include the use of a stable manganese complex in the absence of organic solvents .Molecular Structure Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Chemical Reactions Analysis

The key step in the synthesis of Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is the introduction of the TBS-protected enyne side chain at the 4-position. This is achieved through the Horner–Wadsworth–Emmons olefination .Aplicaciones Científicas De Investigación

1. Use in Synthesis of Amino Acid Derivatives

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate has been utilized in the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

2. Role in Anticancer Drug Synthesis

This compound is a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method has been developed for its production, which is significant in the context of developing new cancer therapies (Zhang, Ye, Xu, & Xu, 2018).

3. Precursor to Prodigiosin Analogs

It serves as a precursor in the synthesis of α,α′-bipyrroles, which are important in the production of prodigiosin and its analogs. These compounds have potential applications in various pharmaceutical and biochemical research contexts (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

4. Synthesis of Octaethylporphine

This compound is also used in the synthesis of octaethylporphine, a model for octa-alkylporphyrin syntheses, crucial in various chemical and biological research applications (Rislove, 1986).

5. In Enantioselective Synthesis

It is employed in the enantioselective synthesis of 5-phenyl-2-alkylproline tert-butyl esters, used as organocatalysts or in the synthesis of biologically active proline-based compounds (Lee et al., 2013).

Propiedades

IUPAC Name |

tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,8H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKGADERGXAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1C(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)

![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)